molecular formula C15H14N4O3 B5819585 3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

Cat. No.: B5819585
M. Wt: 298.30 g/mol
InChI Key: VZILPFJOAZHQFW-UHFFFAOYSA-N
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Description

3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused to a benzimidazole ring, and a propanoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazino Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino ring.

    Fusion with Benzimidazole: The triazino ring is then fused with a benzimidazole ring through a series of condensation reactions.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzimidazoles.

Scientific Research Applications

3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
  • 3-(3-Oxo-5-(2-oxo-2-phenylethyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

Uniqueness

3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

3-(3-oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-2-9-18-11-5-3-4-6-12(11)19-15(18)16-14(22)10(17-19)7-8-13(20)21/h2-6H,1,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZILPFJOAZHQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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